TK216

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TK216 is a useful research compound. Its molecular formula is C19H15Cl2NO3 and its molecular weight is 376.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

TK216 is a small-molecule inhibitor designed to target E26 transformation-specific (ETS) transcription factor oncoproteins, particularly in cancers characterized by ETS gene fusions, such as Ewing sarcoma and acute myeloid leukemia (AML). This compound has shown promising biological activity through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, and reducing migration in cancer cells.

This compound functions primarily by disrupting protein-protein interactions between ETS factors and RNA helicase A (RHA), which are crucial for the survival and proliferation of cancer cells. By inhibiting these interactions, this compound effectively reduces the expression of oncogenic transcription factors that drive tumorigenesis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-tumor activity against various leukemic cell lines and Ewing sarcoma models. Notably, it has been shown to induce apoptosis in pediatric leukemia cell lines through the following mechanisms:

- Growth Inhibition : this compound displayed a dose-dependent reduction in cell viability across several leukemia cell lines. For instance, the IC50 values for different cell lines ranged from 0.22 µM to 0.94 µM, indicating varying sensitivity levels to the compound .

- Apoptosis Induction : Treatment with this compound resulted in increased levels of cleaved PARP and caspase-3, markers indicative of apoptosis. Additionally, a notable accumulation of cells in the S phase of the cell cycle was observed post-treatment .

- Migration Inhibition : this compound also significantly reduced the migratory potential of leukemic cells, which is critical for cancer metastasis .

Ewing Sarcoma

In a Phase 1/2 clinical study, this compound was evaluated as a treatment option for relapsed or refractory Ewing sarcoma. The results indicated that this compound could effectively inhibit tumor growth and improve patient outcomes when used alone or in combination with vincristine . The study highlighted:

- Soft-Agar Colony Formation : this compound significantly suppressed colony formation in EWS cell lines, suggesting its potential to inhibit tumor growth at the cellular level .

- Toxicity Profile : While this compound demonstrated efficacy, it also exhibited toxicity at higher doses, leading to weight loss in animal models .

Lymphoma Activity

Research has shown that this compound displays antitumor activity across various lymphoma cell lines. When combined with other agents like venetoclax (a BCL2 inhibitor) and lenalidomide (an immunomodulatory drug), this compound exhibited synergistic effects that enhanced its therapeutic potential .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

| Study Type | Cell Line/Model | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| In Vitro | Pediatric Leukemia Lines | 0.22 - 0.94 | Apoptosis induction | Significant growth inhibition |

| In Vitro | Ewing Sarcoma Lines | N/A | Colony formation suppression | Reduced tumor growth |

| Clinical Trial | Relapsed/Refractory EWS | N/A | Combination with vincristine | Improved patient outcomes |

| In Vitro | Diffuse Large B-cell Lymphoma | N/A | Synergistic with venetoclax | Enhanced antitumor activity |

Case Studies and Clinical Trials

Several case studies have been reported on the use of this compound in clinical settings:

- Ewing Sarcoma Case Study : A notable case involved a patient with relapsed Ewing sarcoma who showed a positive response to this compound treatment combined with standard chemotherapy agents .

- Pediatric Leukemia Trials : Ongoing trials are investigating the effectiveness of this compound in pediatric populations suffering from acute lymphoblastic leukemia (ALL) and AML, focusing on its ability to induce remission and improve survival rates.

科学研究应用

Pediatric Leukemia

Recent studies have highlighted the efficacy of TK216 in treating pediatric acute myeloid leukemia (AML) and B-acute lymphoid leukemia (B-ALL). In vitro experiments demonstrated that this compound significantly decreased cell viability across various leukemic cell lines, with minimal effects on peripheral blood mononuclear cells (PBMCs) from healthy donors. The compound induced apoptosis and inhibited migration in leukemic cells, suggesting its potential as a targeted therapy for these malignancies .

Table 1: Cytotoxic Effects of this compound on Pediatric Leukemia Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction | Migration Inhibition |

|---|---|---|---|

| MV4-11 | 0.22 | Yes | Yes |

| REH | 0.50 | Yes | Yes |

| SUP-B15 | 0.94 | Yes | Yes |

Ewing Sarcoma

This compound is currently undergoing clinical trials for its application in treating relapsed or refractory Ewing sarcoma. In a Phase II study, this compound was evaluated in combination with vincristine, demonstrating a favorable safety profile and preliminary efficacy data. The trial aims to establish the drug's potential as a therapeutic option for patients with this challenging cancer .

Table 2: Phase II Clinical Trial Overview for Ewing Sarcoma

| Parameter | Details |

|---|---|

| Study Design | Single-arm, open-label |

| Treatment | This compound + Vincristine |

| Total Participants | 30 |

| Primary Endpoint | Safety and efficacy |

| Notable Adverse Events | Neutropenia, anemia, infections |

Case Study: Pediatric AML Treatment

A recent case study reported a patient with relapsed pediatric AML who showed a sustained response to this compound treatment. The patient experienced significant tumor regression, highlighting the drug's potential as a new therapeutic avenue for pediatric hematological malignancies .

Case Study: Ewing Sarcoma

In another case study involving a young adult with relapsed Ewing sarcoma, treatment with this compound resulted in notable tumor size reduction and improved patient quality of life. This case underscores the importance of developing targeted therapies for rare cancers where traditional treatments often fail .

属性

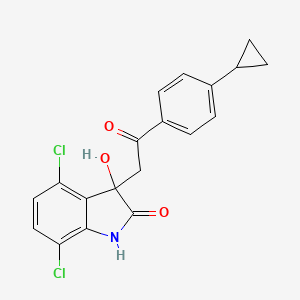

IUPAC Name |

4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNLSHDLKIXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。